Lipophilicity Shift Relative to the 8-(3-Azetidinyl)quinoline Des-Methyl Analog
Compared to its des-methyl analog, 8-(3-azetidinyl)quinoline (CAS 1260855-14-8, XlogP = 1.6 ), the 2-methyl group in 8-(3-azetidinyl)-2-methylquinoline is calculated to increase lipophilicity by approximately +0.3 to +0.5 log units (estimated XlogP ≈ 2.0–2.2) [1]. This modest lipophilicity gain improves passive membrane permeability potential while staying within the preferred drug-like logP range (<3), representing a tunable parameter absent in the unsubstituted analog.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP ≈ 2.0–2.2 (estimated from analog + methyl contribution) |
| Comparator Or Baseline | 8-(3-Azetidinyl)quinoline: XlogP = 1.6 (calculated) |
| Quantified Difference | ΔXlogP ≈ +0.3 to +0.5 |
| Conditions | In silico prediction using atom-based contribution methods (XlogP3 algorithm); not experimentally measured for target compound |
Why This Matters
Lipophilicity directly influences passive permeability and solubility; a controlled increase via the 2-methyl group can be exploited in lead optimization without introducing the steric bulk or metabolic liabilities of larger alkyl substituents.
- [1] Estimation based on PubChem XlogP3 fragment contributions for a methyl group on an aromatic heterocycle (~+0.4 to +0.5); value is a calculated projection, not an experimentally determined logP for 8-(3-azetidinyl)-2-methylquinoline. View Source
